5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c1-9-6-13(20-19-9)21-4-2-11(3-5-21)18-14(22)10-7-12(16)15(23)17-8-10/h6-8,11H,2-5H2,1H3,(H,17,23)(H,18,22)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYNIVWKAWFMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CNC(=O)C(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Pyrazole derivatives have been associated with a broad range of biological activities, suggesting that they may interact with multiple pathways.
Pharmacokinetics
Based on its chemical properties, it is predicted to have a melting point of 164 °c, a boiling point of 3395±420 °C, and a density of 140±01 g/cm3. These properties may influence its bioavailability and distribution within the body.
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, to which this compound belongs, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities. These compounds are known to interact with multiple receptors, which can be helpful in developing new useful derivatives.
Biological Activity
5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide, with the CAS number 2034205-16-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's structure, synthesis, and various biological activities supported by recent research findings.
Structural Overview
The molecular formula of the compound is with a molecular weight of 335.79 g/mol. The structural representation highlights the presence of a chloro group, a pyrazole moiety, and a piperidine ring, which are known to contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 2034205-16-6 |
| Molecular Formula | C₁₅H₁₈ClN₅O₂ |
| Molecular Weight | 335.79 g/mol |
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole and piperidine structures exhibit significant anticancer activities. For instance, derivatives of pyrazole have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism of action often involves inhibition of key enzymes such as topoisomerase II and EGFR, which are critical in cancer cell proliferation.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar pyrazole derivatives have demonstrated moderate to strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis. The antibacterial properties are attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Enzyme Inhibition
Enzyme inhibition studies have shown that compounds similar to this compound can act as potent inhibitors of acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Anticancer Efficacy : A study highlighted that pyrazole-containing compounds could significantly reduce tumor size in xenograft models of breast cancer when administered at specific dosages, indicating their therapeutic potential .
- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Bacillus subtilis, suggesting its viability as a lead compound for antibiotic development .
- Enzyme Interaction Studies : Molecular docking studies revealed that the compound binds effectively to the active sites of AChE and urease, providing insights into its mechanism of action at the molecular level .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects :
- The target compound’s 5-methylpyrazole-piperidine group distinguishes it from analogs with aryl (e.g., phenyl, p-tolyl) or chlorobenzyl substituents .
- Chlorine at pyridine/pyrazole positions is conserved across analogs, likely enhancing electrophilicity and binding interactions .
Physicochemical Properties: Melting points for analogs range from 123–183°C, influenced by crystallinity from polar groups (e.g., cyano, chloro) .
Synthetic Methodology :
Preparation Methods
Pyridine Ring Formation
The pyridine core is constructed via Krohnke cyclization or Hantzsch dihydropyridine synthesis . For example, a β-keto ester and ammonium acetate undergo cyclization under acidic conditions to yield a dihydropyridine intermediate, which is oxidized to the pyridine derivative.
Reaction Conditions :
Introduction of Chloro and Oxo Groups
Chlorination at position 5 is achieved using POCl₃ under controlled conditions, while the oxo group at position 6 is introduced via oxidation of a methyl or hydroxymethyl precursor.
Procedure :
- Pyridine intermediate (1.0 eq) is treated with POCl₃ (5.0 eq) at 80°C for 4 hours to install the chloro group.
- Subsequent oxidation of a 6-methyl group to a ketone using KMnO₄ in acidic medium (H₂SO₄/H₂O) at 60°C for 3 hours.
Yield : 68–75% after purification via recrystallization (ethanol/water).
Synthesis of 1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-amine
Piperidine Ring Construction
Piperidine is synthesized via reductive amination of glutaraldehyde with ammonium acetate, followed by Boc protection of the amine.
Steps :
Pyrazole Ring Formation
The 5-methylpyrazole moiety is synthesized via cyclocondensation of hydrazine with a β-diketone.
Procedure :
Conjugation of Piperidine and Pyrazole
The Boc-protected piperidine undergoes nucleophilic substitution with the pyrazole intermediate.
Reaction :
- Boc-piperidine (1.0 eq), 5-methyl-1H-pyrazol-3-yl mesylate (1.1 eq), and K₂CO₃ (2.0 eq) in DMF at 80°C for 12 hours.
- Boc deprotection using TFA in dichloromethane (1:1 v/v) at room temperature for 2 hours.
Yield : 82% after column chromatography (SiO₂, ethyl acetate/hexanes).
Amide Coupling
Carboxylic Acid Activation
The pyridine-3-carboxylic acid is activated as an acyl chloride using SOCl₂ or as a mixed anhydride with ClCOCO₂Et .
Procedure :
- 5-Chloro-6-oxo-1H-pyridine-3-carboxylic acid (1.0 eq) in SOCl₂ (5.0 eq), refluxed for 2 hours. Excess SOCl₂ is evaporated under vacuum.
Coupling with Piperidine-Pyrazole Amine
The acyl chloride reacts with 1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-amine in the presence of a base.
Conditions :
- Acyl chloride (1.0 eq), amine (1.2 eq), and Et₃N (3.0 eq) in THF at 0°C → room temperature for 6 hours.
- Alternative: Use of coupling agents like HATU (1.1 eq) and DIPEA (3.0 eq) in DMF for 12 hours.
Yield : 70–78% after HPLC purification (C18 column, acetonitrile/water).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, pyridine-H), 6.89 (s, 1H, pyrazole-H), 3.45–3.60 (m, 4H, piperidine-H), 2.31 (s, 3H, CH₃).
- LRMS (ESI) : m/z 404.1 [M+H]⁺.
Challenges and Optimization
Regioselectivity in Pyrazole Synthesis
The use of microwave-assisted synthesis (150°C, 20 minutes) improves regioselectivity for 5-methylpyrazole formation over 3-methyl isomers.
Stereochemical Control
Chiral HPLC (Chiralpak AD-H column) resolves enantiomers of the piperidine intermediate, ensuring optical purity >99%.
Q & A
Basic: What are the recommended synthetic methodologies for preparing 5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyrazole-piperidine intermediate. Key steps include:
- Coupling Reactions : Use of coupling agents like thionyl chloride to activate carboxylic acid intermediates for amide bond formation .
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) under reflux conditions to facilitate nucleophilic substitutions .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/ethyl acetate) or recrystallization to isolate high-purity products .
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm intermediate purity .
Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
- Structural Elucidation :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the pyrazole and piperidine moieties .
- IR Spectroscopy : Identification of carbonyl (C=O) and amide (N-H) functional groups .
- Purity Assessment :
- HPLC or GC-MS : Quantify impurities and validate synthetic yields .
- Melting Point Analysis : Verify crystallinity and batch consistency (e.g., intermediates with m.p. 61–64 °C) .
Basic: How can researchers screen this compound for potential biological activity?
Answer:
- In Vitro Assays :
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacterial strains .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Targeted Studies :
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorometric/colorimetric substrates .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Answer:
- Substituent Variation : Modify the pyrazole (e.g., 5-methyl vs. cyclopropyl) or piperidine (e.g., N-alkylation) to assess impact on bioactivity .
- Bioisosteric Replacement : Replace the pyridine-6-one core with isoxazolo-pyridine or thiazolo-pyrimidine analogs to enhance metabolic stability .
- Quantitative SAR (QSAR) : Use computational models to correlate substituent electronic parameters (Hammett constants) with activity trends .
Advanced: How can computational modeling aid in understanding its mechanism of action?
Answer:
- Molecular Docking : Predict binding poses in target proteins (e.g., kinases) using software like AutoDock or Schrödinger .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns simulations) .
- ADMET Prediction : Tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .
Advanced: What experimental approaches address stability and reactivity challenges?
Answer:
- Degradation Studies :
- Forced Degradation : Expose to heat, light, or acidic/basic conditions; monitor via HPLC for decomposition products .
- Reactivity Profiling :
- Nucleophilic Susceptibility : Test reactivity of the amide bond with thiols or amines under physiological pH .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values) to rule out false positives .
- Orthogonal Assays : Confirm results using alternate methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Control Compounds : Include known inhibitors/agonists to benchmark activity and assay reliability .
Advanced: What methods identify biological targets for this compound?
Answer:
- Pull-Down Assays : Use biotinylated analogs to isolate target proteins from cell lysates .
- Thermal Shift Assays (TSA) : Monitor protein thermal stability changes upon ligand binding .
- CRISPR-Cas9 Screening : Genome-wide knockout screens to identify genes modulating compound sensitivity .
Advanced: How to design in vivo studies for pharmacokinetic and efficacy evaluation?
Answer:
- Formulation : Optimize solubility using co-solvents (e.g., PEG 400) or nanoemulsions for oral/IV administration .
- Pharmacokinetics (PK) :
- Bioavailability : Measure plasma concentrations via LC-MS/MS after single-dose administration .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .
- Efficacy Models : Xenograft mouse models for anticancer activity, with endpoints like tumor volume and survival .
Advanced: How to analyze degradation pathways under physiological conditions?
Answer:
- Metabolite Profiling : Incubate with liver microsomes (human/rodent) and identify metabolites via UPLC-QTOF .
- Oxidative Stress Testing : Assess ROS generation in cell lines using fluorescent probes (e.g., DCFH-DA) .
- pH-Dependent Stability : Monitor compound integrity in buffers simulating gastric (pH 2) and intestinal (pH 7.4) environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
